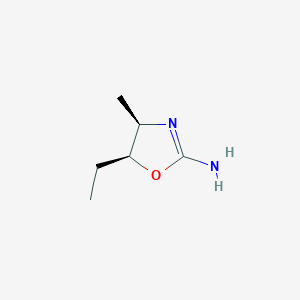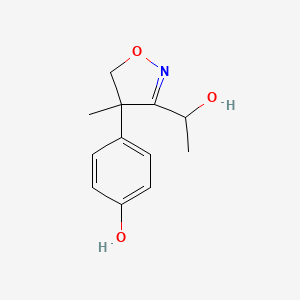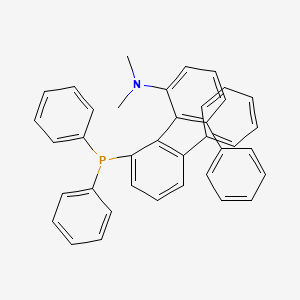
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole is a heterocyclic organic compound that features both pyrrole and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole typically involves the reaction of 1H-imidazole with a suitable pyrrole derivative. One common method is the alkylation of 1H-imidazole with 3-(2,5-dihydro-1H-pyrrol-1-yl)propyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.
化学反応の分析
Types of Reactions
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding imidazole and pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or pyrrole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3 or NaOH.
Major Products Formed
Oxidation: Formation of imidazole-2-carboxylic acid and pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazole and pyrrole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole and pyrrole derivatives.
科学的研究の応用
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- **1-(2,5-Dihydro-1H-pyrrol-1-yl)-3-(1H-imidazol-1-yl)propane
- **2-(2,5-Dihydro-1H-pyrrol-1-yl)ethyl-1H-imidazole
- **3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl-1H-imidazole
Uniqueness
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole is unique due to its specific structural arrangement, which allows for distinct reactivity and interaction with biological targets. Its combination of pyrrole and imidazole rings provides a versatile scaffold for further functionalization and application in various fields.
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
5-[3-(2,5-dihydropyrrol-1-yl)propyl]-1H-imidazole |
InChI |
InChI=1S/C10H15N3/c1-2-6-13(5-1)7-3-4-10-8-11-9-12-10/h1-2,8-9H,3-7H2,(H,11,12) |
InChIキー |
FBFLKSDTDKIJPT-UHFFFAOYSA-N |
正規SMILES |
C1C=CCN1CCCC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)

![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)


![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)


![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
